An In-depth Technical Guide to 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed understanding of its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications. The guide is intended to serve as a valuable resource for researchers and scientists working with triazole-pyridine scaffolds, providing a foundation for further investigation and development.
Introduction: The Significance of the Triazole-Pyridine Scaffold
The fusion of pyridine and 1,2,4-triazole rings creates a class of heterocyclic compounds with significant pharmacological potential. The 1,2,4-triazole moiety is a well-known pharmacophore, present in a variety of clinically used drugs, and is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The pyridine ring, a common structural motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties and provides a versatile scaffold for chemical modification.
The specific compound, 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, represents one of several possible isomers, each with potentially distinct biological activities and chemical properties. Understanding the unique characteristics of this isomer is crucial for its potential development as a therapeutic agent. This guide aims to provide a detailed, albeit partially predictive, exploration of this molecule.
Chemical Structure and Isomerism
The core structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine consists of a pyridine ring substituted at the 2-position with a 1H-1,2,4-triazol-1-yl group and at the 3-position with a methyl group.
Molecular Formula: C₈H₈N₄
InChI: 1S/C8H8N4/c1-7-3-2-4-10-8(7)12-6-9-5-11-12/h2-6H,1H3
InChIKey: LPZOMZYLONOZMO-UHFFFAOYSA-N
SMILES: Cc1c(n(cnc1)N1C=NC=N1)
It is important to distinguish this isomer from other structurally related compounds, such as those where the point of attachment to the pyridine or the substitution pattern on the triazole ring differs. These subtle structural changes can lead to significant differences in chemical reactivity and biological activity.
Caption: Chemical structure of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.
Synthesis and Reactivity
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution
A common and effective method for the synthesis of N-aryl-1,2,4-triazoles involves the nucleophilic aromatic substitution of a halo-pyridine with the sodium salt of 1,2,4-triazole.
Reaction Scheme:
Caption: Proposed synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.
Step-by-Step Methodology:
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Formation of the Triazole Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,2,4-triazole to anhydrous dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
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Slowly add sodium hydride (NaH) portion-wise to the stirred suspension. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of 1,2,4-triazole.
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Nucleophilic Substitution: To the resulting suspension, add a solution of 2-chloro-3-methylpyridine in anhydrous DMF dropwise at room temperature.
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Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with water.
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Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the reactants and facilitate the nucleophilic substitution reaction.
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Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the 1,2,4-triazole.
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Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyridine ring.
Reactivity Profile
The reactivity of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is expected to be influenced by the electronic properties of both the pyridine and triazole rings.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also undergo electrophilic substitution, although it is generally less reactive than benzene.
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Triazole Ring: The triazole ring is relatively stable and aromatic. The nitrogen atoms can act as ligands for metal coordination.
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Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions.
Physicochemical and Spectroscopic Properties
Due to the lack of specific experimental data, the following properties are predicted based on data from structurally similar compounds and computational models.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Weight | 160.18 g/mol |
| Melting Point | 130-140 °C |
| Boiling Point | > 300 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water. |
| pKa (of pyridinium ion) | ~ 4-5 |
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and triazole rings, as well as the methyl group.
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Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting doublet of doublets or multiplet splitting patterns.
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Triazole Protons: Two singlet signals in the aromatic region (δ 8.0-9.0 ppm).
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Methyl Protons: A singlet signal in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).
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Triazole Carbons: Two signals in the aromatic region (δ 140-155 ppm).
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Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).
IR (Infrared) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹
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C-H stretching (methyl): ~2850-2960 cm⁻¹
MS (Mass Spectrometry):
The mass spectrum will show the molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂ from the triazole ring, as well as fragmentation of the pyridine ring.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine, the broader class of 1,2,4-triazole-pyridine hybrids has shown promise in several therapeutic areas.
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Antitubercular Agents: Several studies have explored the potential of 1,2,4-triazolyl pyridines as inhibitors of Mycobacterium tuberculosis.[3]
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Anticancer Agents: The triazole-pyridine scaffold has been investigated for its potential as an anticancer agent, with some derivatives showing activity against various cancer cell lines.[4]
-
Antimicrobial Agents: The combination of the triazole and pyridine rings has been shown to exhibit broad-spectrum antimicrobial activity.
The specific substitution pattern of 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine may offer unique interactions with biological targets, making it a candidate for screening in various disease models.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
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Toxicity: While specific toxicity data is not available, it should be handled with care as a potentially hazardous substance.
Conclusion
3-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound with a promising scaffold for the development of new therapeutic agents. Although specific experimental data is currently limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential areas of application based on the known characteristics of related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule and unlock its potential in drug discovery.
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